Methyl 3-fluoro-1H-indazole-6-carboxylate

Catalog No.
S13329775
CAS No.
M.F
C9H7FN2O2
M. Wt
194.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-fluoro-1H-indazole-6-carboxylate

Product Name

Methyl 3-fluoro-1H-indazole-6-carboxylate

IUPAC Name

methyl 3-fluoro-2H-indazole-6-carboxylate

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)

InChI Key

CBZJAIHNEWSSBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)F

Methyl 3-fluoro-1H-indazole-6-carboxylate is a synthetic organic compound with the molecular formula C9H7FN2O2C_9H_7FN_2O_2 and a molecular weight of 194.16 g/mol. It features a unique structure comprising an indazole ring with a fluorine atom at the third position and a carboxylate group at the sixth position. This compound is categorized under indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides, utilizing reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield various reduced forms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The fluorine atom can be substituted with other functional groups, using nucleophiles like amines or thiols under appropriate conditions.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physical properties.

The synthesis of methyl 3-fluoro-1H-indazole-6-carboxylate typically involves several steps:

  • Cyclization: A common method includes reacting 3-fluoroaniline with ethyl 2-cyanoacetate in the presence of a base.
  • Esterification: Following cyclization, esterification occurs to yield the final product.
  • Purification: The crude product is often purified through recrystallization and chromatographic techniques to achieve high yield and purity.

Industrial production may involve optimizing these reaction conditions for large-scale synthesis .

Methyl 3-fluoro-1H-indazole-6-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: It can be used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Its unique properties might be explored in developing new materials or catalysts.

Several compounds share structural similarities with methyl 3-fluoro-1H-indazole-6-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 1H-indazole-6-carboxylateLacks fluorine atomDifferent biological activities due to absence of fluorine
Methyl 3-bromo-1H-indazole-6-carboxylateContains bromine instead of fluorineVariations in reactivity and potency
6-Fluoro-3-methyl-1H-indazoleSimilar structure but lacks carboxylate groupAffects chemical properties and applications

Methyl 3-fluoro-1H-indazole-6-carboxylate is unique due to its combination of the fluorine atom and carboxylate group, which may confer specific chemical and biological properties that are advantageous for research and industrial applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.04915563 g/mol

Monoisotopic Mass

194.04915563 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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